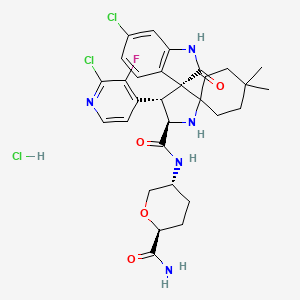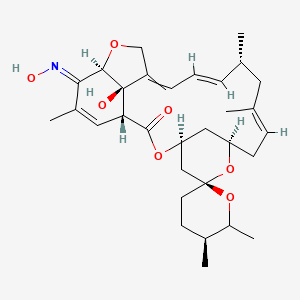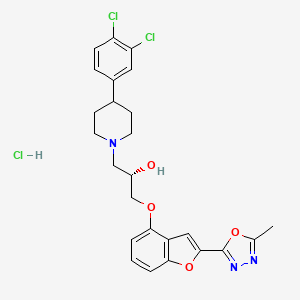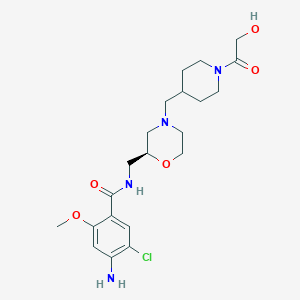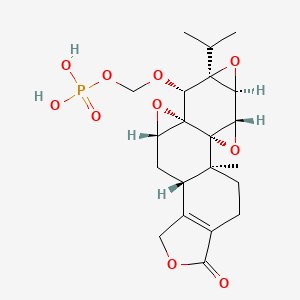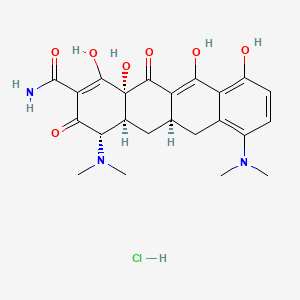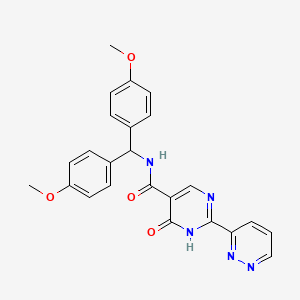
N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8617 is an inhibitor of hypoxia-inducible factor prolyl hydroxylase 1 (HIF-PH1), HIF-PH2, and HIF-PH3 (IC50s = 1, 1, and 14 nM, respectively). It is selective for HIF-PH1, -2, and -3 over the cytochrome P450 (CYP) isoforms CYP1A2, -3A4, -2B6, -2C9, -2C19, and -2D6 (IC50s = >1.6 µM for all) and factor inhibiting HIF (FIH; IC50 = 18 µM), as well as over a panel of 171 enzymes at 10 µM. MK-8617 (5 and 15 mg/kg) increases serum levels of erythropoietin (EPO) and hemoglobin, as well as the number of circulating red blood cells, in rats.
MK-8617 is a potent, selective, orally bioavailabl Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1−3 (HIF PHD1−3) for the Treatment of Anemia (PHD2 IC50 = 1.0 nM; 10-19 hr dog and moneky t1/2). Anemia is a condition of insufficient red blood cells (RBCs) or hemoglobin (Hb) levels that result in reduced functional capability, fatigue, and shortness of breath.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on NF-kappaB and AP-1 Transcription Factors: Compounds similar to N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide were investigated for their potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Various substitutions on the pyrimidine ring were examined to improve oral bioavailability and gastrointestinal permeability (Palanki et al., 2000).
Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives: The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives were studied. These compounds' structures were confirmed through various spectral data, and some showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antifungal Activity of Pyrido[2,3-d]pyrimidines: New pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antifungal activities. Significant antifungal effects were observed for some of these compounds (Hanafy, 2011).
Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated as antiprotozoal agents. Some of these compounds showed high DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Anti-Platelet Agents: A series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines were synthesized as novel anti-platelet agents. Some compounds exhibited potent inhibitory activity on platelet aggregation and had additional vasodilatory activity (Tanaka, Motoyama, & Takasugi, 1994).
Antiviral Activity of 7-[(2-Hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine Analogues: Compounds analogous to toyocamycin and sangivamycin were synthesized and evaluated for their antiviral activity. Some showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Wirkmechanismus
- MK-8617 is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) . These enzymes regulate the activity of hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to low oxygen levels.
- MK-8617 inhibits PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM, respectively . By blocking PHD activity, MK-8617 prevents HIF-α hydroxylation, leading to HIF stabilization.
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
MK-8617 interacts with hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), inhibiting PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM respectively . It does not significantly inhibit the cytochrome p450 enzymes in vitro .
Cellular Effects
MK-8617 has been shown to have dose-dependent effects on renal fibrosis in chronic kidney disease mice . High-dose MK-8617 treatment could significantly enhance tubulointerstitial fibrosis (TIF), a condition characterized by excessive accumulation of extracellular matrix proteins in the renal interstitium .
Molecular Mechanism
The molecular mechanism of MK-8617 involves the activation of the HIF-1α-KLF5-TGF-β1 signaling pathway . High-dose MK-8617 treatment could significantly increase the expression level of Krüppel-like factor 5 (KLF5) in the proximal tubular cells, which could be transcriptionally regulated by HIF-1α .
Temporal Effects in Laboratory Settings
MK-8617 exhibits minimal metabolic turnover in liver microsomes from rat, dog, and monkey, but significant turnover in human liver microsomes . This suggests that the effects of MK-8617 may change over time in laboratory settings due to metabolic processes.
Dosage Effects in Animal Models
In animal models, MK-8617 was administered by oral gavage once daily for up to 12 weeks at doses of 1.5, 5, and 12.5 mg/kg . The study demonstrated dose-dependent biphasic effects of MK-8617 on renal fibrosis in chronic kidney disease mice .
Metabolic Pathways
It is known that MK-8617 inhibits the activity of HIF PHD1-3, which are key enzymes in the cellular response to hypoxia .
Eigenschaften
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPERVDMILVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187990-87-9 |
Source


|
| Record name | MK-8617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8617 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
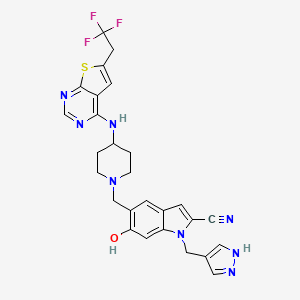


![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
